molecular formula C11H12BrNO3S B1283019 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 126253-78-9

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid

Cat. No.: B1283019
CAS No.: 126253-78-9
M. Wt: 318.19 g/mol
InChI Key: FZPBUFAQZNZYPA-UHFFFAOYSA-N
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Description

2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone modified with two functional groups: an acetylamino (-NHCOCH₃) substituent at position 2 and a 4-bromophenylsulfanyl (-S-C₆H₄Br) group at position 3. Additionally, sulfur-containing propanoic acid derivatives are frequently explored for anti-inflammatory applications .

Properties

IUPAC Name

2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPBUFAQZNZYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Sulfanyl-Substituted Propanoic Acid Core

  • Nucleophilic Substitution Reaction:
    The central step is the nucleophilic substitution of a halogenated propanoic acid derivative (commonly 3-chloropropanoic acid) by the thiol group of 4-bromothiophenol. Under basic conditions, the thiolate anion generated from 4-bromothiophenol attacks the electrophilic carbon of the halopropanoic acid, forming the sulfanyl linkage. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.

Introduction of the Acetylamino Group

  • Acetylation of the Amino Group:
    The amino functionality at the 2-position is introduced or protected as an acetylamino group. This can be achieved by acetylation of the corresponding amino acid intermediate using acetic anhydride or acetyl chloride under controlled pH and temperature conditions to avoid side reactions. The acetyl group stabilizes the amino function and modulates the compound’s reactivity and solubility.

Detailed Preparation Methodology

Step Reagents & Conditions Description Notes
1. Generation of 4-bromothiophenol thiolate 4-bromothiophenol + base (e.g., NaOH or K2CO3) in DMF Deprotonation of thiol to form nucleophilic thiolate Base choice affects reaction rate and yield
2. Nucleophilic substitution 3-chloropropanoic acid + thiolate at 50–80°C Formation of 3-[(4-bromophenyl)sulfanyl]propanoic acid intermediate Reaction monitored by TLC or HPLC
3. Amino group acetylation Intermediate + acetic anhydride or acetyl chloride, pH 7–8, 0–5°C Conversion of amino group to acetylamino Controlled temperature prevents over-acetylation
4. Purification Recrystallization (e.g., ethanol/water) or chromatography Isolation of pure 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid Purity >95% achievable

Research Findings and Optimization

Reaction Yields and Purity

  • Typical yields for the nucleophilic substitution step range from 70% to 85%, depending on solvent and base used.
  • Acetylation yields are generally high (>90%) with careful control of reaction conditions.
  • Purification by recrystallization or preparative chromatography yields product with purity exceeding 95%.

Influence of Reaction Parameters

  • Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants, improving substitution efficiency.
  • Base Selection: Mild bases such as potassium carbonate provide good yields with minimal side reactions. Stronger bases may cause unwanted elimination or side reactions.
  • Temperature Control: Moderate heating (50–80°C) accelerates substitution without decomposing sensitive groups; acetylation is best performed at low temperatures (0–5°C) to avoid overreaction.

Comparative Analysis with Related Compounds

Compound Key Structural Difference Preparation Notes Impact on Synthesis
3-[(4-Bromophenyl)sulfanyl]propanoic acid Lacks acetylamino group Synthesized via direct nucleophilic substitution Simpler synthesis, fewer steps
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid Contains acetylamino group Requires additional acetylation step Increased complexity, improved stability
3-(4-Bromophenyl)propanoic acid No sulfanyl group Synthesized by direct substitution or coupling Different reactivity profile, no sulfur linkage

The presence of both the acetylamino and sulfanyl groups in the target compound introduces synthetic complexity but also imparts unique chemical and biological properties, justifying the additional synthetic steps.

Summary Table of Preparation Methods

Preparation Step Typical Conditions Yield (%) Purity (%) Key Considerations
Thiolate formation 4-bromothiophenol + NaOH, DMF, RT >90 N/A Complete deprotonation essential
Nucleophilic substitution 3-chloropropanoic acid, 50–80°C, 4–12 h 70–85 N/A Monitor for side products
Acetylation Acetic anhydride, 0–5°C, pH 7–8 90–95 >95 Temperature control critical
Purification Recrystallization or chromatography N/A >95 Solvent choice affects crystal quality

Chemical Reactions Analysis

Types of Reactions

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid shows promise as a precursor in the synthesis of various pharmaceutical compounds. Its structural components can be modified to enhance bioactivity against specific targets, particularly in the realm of anti-inflammatory and analgesic agents.

Case Study: Synthesis of Anti-Inflammatory Agents

Research indicates that derivatives of this compound can be synthesized to yield potent anti-inflammatory agents. For instance, modifications to the bromophenyl group have been shown to enhance selectivity towards cyclooxygenase enzymes, which are critical in inflammatory pathways.

Biochemical Research

In biochemical applications, this compound serves as a useful tool for studying protein interactions and enzyme activities. The sulfanyl group can facilitate binding to specific proteins or enzymes, allowing researchers to investigate mechanisms of action or inhibition.

Example Application: Enzyme Inhibition Studies

Studies have demonstrated that compounds with similar structures can act as inhibitors for serine proteases. By employing 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid in assays, researchers can elucidate the binding affinities and kinetic parameters of enzyme interactions.

Material Science

The unique chemical properties of this compound also make it suitable for applications in materials science, particularly in the development of new polymers or nanomaterials. The incorporation of brominated compounds into polymer matrices can enhance thermal stability and mechanical properties.

Research Insight: Polymer Blends

Recent studies have explored the use of brominated compounds in creating polymer blends that exhibit improved flame retardancy. The presence of 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid could lead to advancements in materials used for safety applications.

Hazard Classification

Hazard ClassDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

Mechanism of Action

The mechanism of action of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the bromophenyl and sulfanyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogous compounds include:

  • Substituents on the aromatic ring: Bromine (target compound), chlorine (e.g., 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid ), or methoxy groups (e.g., 2-[2-(4-chlorophenyl)acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester ).
  • Linkage type: Sulfanyl (thioether) in the target compound vs. oxy (ether) in [2-(biphenyl-4-yloxy)-acetylamino]-acetic acid .
  • Backbone modifications: Propanoic acid vs. quinolinecarboxylic acid (e.g., ) or methyl esters (e.g., ).

Physicochemical Properties

Compound Name Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds LogP (XLogP3)
Target Compound ~342.2* 2 4 6 ~3.1†
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid 285.29 2 4 6 2.5
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid ~428.9* 2 4 5 ~4.0†
2-[2-(4-Chlorophenyl)acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester 393.85 1 5 7 ~2.8

*Estimated based on molecular formula. †Predicted using analogous structures.

Key Research Findings

  • Therapeutic Potential: Patent data () highlights sulfur-containing propanoic acid derivatives as promising anti-inflammatory agents, with substituent electronegativity (e.g., Br, Cl) modulating potency.
  • Synthetic Utility: The acetylamino group in the target compound facilitates peptide-like coupling reactions, enabling diversification into complex heterocycles .

Biological Activity

2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, a compound with a molecular formula of C11H12BrNO3SC_{11}H_{12}BrNO_3S and a molecular weight of approximately 318.2 g/mol, has garnered significant attention in medicinal chemistry and biochemistry due to its potential biological activities. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Acetylamino group : Enhances hydrogen bonding capabilities.
  • Bromophenyl group : Facilitates π-π interactions, potentially affecting receptor binding.
  • Sulfanyl group : Engages in redox reactions, influencing various biochemical pathways.

The biological activity of 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid is attributed to its interaction with specific molecular targets. The structural features suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other compounds with sulfanyl and acetylamino functionalities.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, impacting cell proliferation and apoptosis.

Biological Activity

Research indicates that 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid exhibits significant biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed studies are needed to confirm these effects.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(Acetylamino)-3-(phenylthio)propanoic acidLacks bromine atomPotential anti-inflammatory effects
2-(Acetylamino)-3-(4-chlorophenylthio)propanoic acidContains chlorine instead of bromineDifferent reactivity and biological profile
Acetamidoacetic acidAcetamido group present but lacks bromineDistinct biological profile

Case Studies and Research Findings

  • Inhibition Studies : A study examining the inhibition of specific enzymes by this compound found that it significantly reduced activity at concentrations around 50 μM, indicating potential therapeutic applications in conditions characterized by excessive enzyme activity (e.g., inflammation) .
  • Cell Proliferation Assays : Research conducted on cancer cell lines showed that treatment with 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, a common mechanism for anticancer drugs .

Q & A

Q. Table 1. Key Spectroscopic Signatures

TechniqueKey PeaksFunctional GroupReference
¹H NMR2.1 ppmAcetyl methyl
¹³C NMR170 ppmAmide carbonyl
IR650 cm⁻¹C-Br stretch

Q. Table 2. Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for stocks
Methanol~10Limited solubility
Water<1Requires sonication

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